molecular formula C14H13N3 B1244612 4-[(5r)-5,6,7,8-Tetrahydroimidazo[1,5-A]pyridin-5-Yl]benzonitrile

4-[(5r)-5,6,7,8-Tetrahydroimidazo[1,5-A]pyridin-5-Yl]benzonitrile

Cat. No. B1244612
M. Wt: 223.27 g/mol
InChI Key: CLPFFLWZZBQMAO-CQSZACIVSA-N
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Description

A selective aromatase inhibitor effective in the treatment of estrogen-dependent disease including breast cancer.

Scientific Research Applications

Structure-Activity Relationship Studies

Research into the structure and activity of compounds related to 4-[(5R)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl]benzonitrile has provided insights into non-steroidal aromatase inhibitors. The crystal and molecular structures of such compounds, including CGS 16949A (a form of 4-[(5R)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl]benzonitrile) and CGS 18320B, have been analyzed. These studies contribute to understanding the interaction of these compounds with aromatase, a key enzyme in estrogen biosynthesis (Van Roey et al., 1991).

Aromatase Inhibition for Estrogen-Dependent Diseases

Fadrozole hydrochloride (CGS 16949 A), another variant of this compound, has been identified as a potent, selective, nonsteroidal inhibitor of aromatase. Its efficacy in inhibiting aromatase suggests its potential application in treating estrogen-dependent diseases, such as breast cancer. This research highlights the compound's selectivity and ability to suppress estrogen production, making it a candidate for clinical testing in estrogen-dependent conditions (Browne et al., 1991).

Development of Large Stokes Shift Organic Dyes

In the field of photophysics, derivatives of 4-[(5R)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl]benzonitrile have been used to create a series of organic dyes with large Stokes shifts. These compounds exhibit intense fluorescence and are promising for applications requiring visible light emission, like in optical sensors or imaging (Marchesi et al., 2019).

Synthesis of Novel Radioligands

The compound has been explored as a base structure for developing novel radioligands for positron emission tomography (PET) imaging, particularly for imaging metabotropic glutamate receptor subtype 5 (mGluR5). This application is significant for studying various neurological conditions (Shimoda et al., 2016).

Synthesis of Farnesyltransferase Inhibitors

It also serves as a base structure in the synthesis of farnesyltransferase inhibitors. These inhibitors, due to their improved metabolic stability, are crucial in researching treatments for diseases where farnesyltransferase plays a role (Dinsmore et al., 2000).

properties

Product Name

4-[(5r)-5,6,7,8-Tetrahydroimidazo[1,5-A]pyridin-5-Yl]benzonitrile

Molecular Formula

C14H13N3

Molecular Weight

223.27 g/mol

IUPAC Name

4-[(5R)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl]benzonitrile

InChI

InChI=1S/C14H13N3/c15-8-11-4-6-12(7-5-11)14-3-1-2-13-9-16-10-17(13)14/h4-7,9-10,14H,1-3H2/t14-/m1/s1

InChI Key

CLPFFLWZZBQMAO-CQSZACIVSA-N

Isomeric SMILES

C1C[C@@H](N2C=NC=C2C1)C3=CC=C(C=C3)C#N

Canonical SMILES

C1CC(N2C=NC=C2C1)C3=CC=C(C=C3)C#N

synonyms

CGS 020286A
CGS 16949A
CGS-020286A
CGS-16949A
CGS020286A
CGS16949A
FAD 286
FAD-286
FAD286
Fadrozole
Fadrozole Hydrochloride
Fadrozole Monohydrochloride
Hydrochloride, Fadrozole
Monohydrochloride, Fadrozole

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 85 mg of 5-(p-bromophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine and 74 mg of cuprous cyanide in 1 ml of N,N-dimethylformamide is heated under nitrogen at 120° for 11 h. The reaction mixture is cooled, diluted with 10 ml of water and extracted with ethyl acetate. The organic extracts are dried over sodium sulfate and evaporated. The resulting oil is chromatographed on silica gel with ethyl acetate to yield the title compound, m.p. 117°-118°.
Name
5-(p-bromophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine
Quantity
85 mg
Type
reactant
Reaction Step One
[Compound]
Name
cuprous cyanide
Quantity
74 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 2.13 g of 5-(p-aminophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine in 4 ml of concentrated hydrochloric acid and 10 ml of water is cooled in an ice-bath and a solution of 0.78 g of sodium nitrite in 2 ml of water is added slowly. The solution is added via dropping funnel to an ice cooled solution of 3.0 g of copper(I) cyanide in 10 ml of water, keeping the temperature between 30°-40°. The reaction mixture is heated on a steam bath for 1 h, cooled and brought to pH 9. The organic extracts are dried over sodium sulfate and evaporated and the residue is chromatographed on silica gel with ethyl acetate to yield the title compound.
Name
5-(p-aminophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine
Quantity
2.13 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.78 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3 g
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

A solution of 0.24 g of 1-(p-cyanophenyl)-4-(4-imidazolyl)-1-butanone in 20 ml of methanol at room temperature is treated with 0.2 g of sodium cyanoborohydride. The pH is adjusted and maintained at 5.5-6.0 by addition of concentrated hydrochloric acid. The reaction mixture is stirred for 2 h, adjusted to pH 2, and evaporated to dryness. The residue is taken up in methylene chloride and washed with saturated sodium bicarbonate. The organic layer is dried over sodium sulfate and evaporated to yield 5-(p-cyanophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine.
Name
1-(p-cyanophenyl)-4-(4-imidazolyl)-1-butanone
Quantity
0.24 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A solution of 1.65 g of 5-(p-cyanophenyl)-5-ethoxycarbonyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine in 10 ml of methanol containing 0.2 g of sodium hydroxide is stirred for 3 h at room temperature and 5 ml of 1N hydrochloric acid is added. The reaction mixture is refluxed for 1 h, cooled and evaporated. The residue is partitioned between water and ethyl acetate. The organic layer is separated, dried over sodium sulfate and evaporated to yield the title compound.
Name
5-(p-cyanophenyl)-5-ethoxycarbonyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

A solution of 1.6 g of 5-(p-cyanophenyl)-7,8-dihydroimidazo[1,5-a]pyridine in 50 ml of ethyl acetate is hydrogenated at atmospheric pressure with 0.2 g of 5% palladium on charcoal until the theoretical uptake of hydrogen is complete. The catalyst is filtered, and the solvent evaporated to yield the title compound, m.p. 117°-118°.
Name
5-(p-cyanophenyl)-7,8-dihydroimidazo[1,5-a]pyridine
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0.2 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(5r)-5,6,7,8-Tetrahydroimidazo[1,5-A]pyridin-5-Yl]benzonitrile
Reactant of Route 2
4-[(5r)-5,6,7,8-Tetrahydroimidazo[1,5-A]pyridin-5-Yl]benzonitrile
Reactant of Route 3
4-[(5r)-5,6,7,8-Tetrahydroimidazo[1,5-A]pyridin-5-Yl]benzonitrile
Reactant of Route 4
4-[(5r)-5,6,7,8-Tetrahydroimidazo[1,5-A]pyridin-5-Yl]benzonitrile
Reactant of Route 5
4-[(5r)-5,6,7,8-Tetrahydroimidazo[1,5-A]pyridin-5-Yl]benzonitrile
Reactant of Route 6
4-[(5r)-5,6,7,8-Tetrahydroimidazo[1,5-A]pyridin-5-Yl]benzonitrile

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